molecular formula C7H4ClF3S B2914490 1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene CAS No. 398-74-3

1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene

Cat. No.: B2914490
CAS No.: 398-74-3
M. Wt: 212.61
InChI Key: XDQCDVMXZCAMJN-UHFFFAOYSA-N
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Description

1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene, also known by its IUPAC name 2-chlorophenyl trifluoromethyl sulfide, is an organic compound with the molecular formula C7H4ClF3S and a molecular weight of 212.62 g/mol . This compound is characterized by the presence of a chlorine atom and a trifluoromethyl sulfanyl group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene typically involves the reaction of 2-chlorothiophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl sulfanyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and specificity towards target proteins. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction processes .

Comparison with Similar Compounds

1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene can be compared with other similar compounds, such as:

    2-Chlorophenyl methyl sulfide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Chloro-2-[(trifluoromethyl)thio]benzene: Similar structure but with a different sulfur oxidation state, leading to variations in reactivity and applications.

    2-Chlorophenyl trifluoromethyl ether:

The uniqueness of this compound lies in its combination of a chlorine atom and a trifluoromethyl sulfanyl group, which imparts distinct chemical and physical properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

1-chloro-2-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQCDVMXZCAMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-74-3
Record name 1-chloro-2-[(trifluoromethyl)sulfanyl]benzene
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